molecular formula C9H14IN B14699200 4-Isopropylpicolinium iodide CAS No. 18136-37-3

4-Isopropylpicolinium iodide

Cat. No.: B14699200
CAS No.: 18136-37-3
M. Wt: 263.12 g/mol
InChI Key: AQHUYMZGEPKCRI-UHFFFAOYSA-M
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Description

4-Isopropylpicolinium iodide is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of an isopropyl group attached to the nitrogen atom of the picolinium ion, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylpicolinium iodide typically involves the quaternization of 4-isopropylpyridine with an alkylating agent such as methyl iodide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion. The general reaction scheme is as follows:

4-Isopropylpyridine+Methyl iodide4-Isopropylpicolinium iodide\text{4-Isopropylpyridine} + \text{Methyl iodide} \rightarrow \text{this compound} 4-Isopropylpyridine+Methyl iodide→4-Isopropylpicolinium iodide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylpicolinium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Complexation: It can form complexes with metal ions, which may alter its chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride are used to form coordination complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield 4-isopropylpicolinium cyanide.

Scientific Research Applications

4-Isopropylpicolinium iodide has several applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound can be used in studies involving ion transport and membrane permeability due to its quaternary ammonium structure.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its structural similarity to other bioactive quaternary ammonium compounds.

    Industry: It is used in the formulation of ionic liquids and as an additive in electrochemical applications.

Mechanism of Action

The mechanism of action of 4-Isopropylpicolinium iodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, it can interact with ion channels, altering their function and affecting cellular ion homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylammonium iodide
  • Tetraethylammonium iodide
  • 4-Methylpicolinium iodide

Comparison

4-Isopropylpicolinium iodide is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other quaternary ammonium salts. This can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications.

Properties

CAS No.

18136-37-3

Molecular Formula

C9H14IN

Molecular Weight

263.12 g/mol

IUPAC Name

1-methyl-4-propan-2-ylpyridin-1-ium;iodide

InChI

InChI=1S/C9H14N.HI/c1-8(2)9-4-6-10(3)7-5-9;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

AQHUYMZGEPKCRI-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=[N+](C=C1)C.[I-]

Origin of Product

United States

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